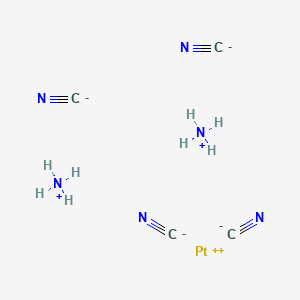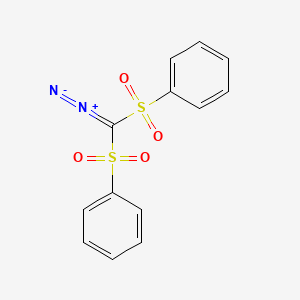
Bis(phenylsulfonyl) diazomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(phenylsulfonyl) diazomethane is a diazo compound characterized by the presence of two phenylsulfonyl groups attached to a diazomethane moiety. This compound is known for its stability compared to other diazo compounds and has found applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl) diazomethane can be synthesized through the reaction of carbonyl bromide azine with a sulfinic acid salt under anhydrous conditions. The reaction typically involves mixing the reactants at low temperatures (around -15°C) to room temperature (20-30°C) in the presence of a polar solvent such as acetonitrile or dimethylformamide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures the maintenance of anhydrous conditions to prevent unwanted side reactions and optimize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(phenylsulfonyl) diazomethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonylsulfenes.
Reduction: Reduction reactions can lead to the formation of sulfonium ylides.
Substitution: It participates in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfonylsulfenes.
Reduction: Sulfonium ylides.
Substitution: Various substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(phenylsulfonyl) diazomethane has diverse applications in scientific research:
Chemistry: It is used in the synthesis of small ring systems and rearrangement reactions.
Biology: It serves as a reagent in the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of bis(phenylsulfonyl) diazomethane involves the generation of reactive carbenes. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets include electron-rich π-systems and nucleophilic centers .
Vergleich Mit ähnlichen Verbindungen
Ditosyldiazomethane: Similar in structure but with tosyl groups instead of phenylsulfonyl groups.
Sulfonium ylides: Compounds that also contain sulfonyl groups but differ in their reactivity and stability.
Uniqueness: Bis(phenylsulfonyl) diazomethane is unique due to its stability and versatility in various chemical reactions. Its ability to form stable ylides and participate in diverse transformations makes it a valuable reagent in synthetic chemistry .
Eigenschaften
CAS-Nummer |
1886-74-4 |
|---|---|
Molekularformel |
C13H10N2O4S2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
[benzenesulfonyl(diazo)methyl]sulfonylbenzene |
InChI |
InChI=1S/C13H10N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
QFKJMDYQKVPGNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
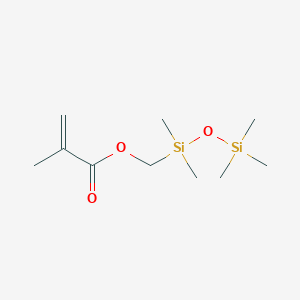
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
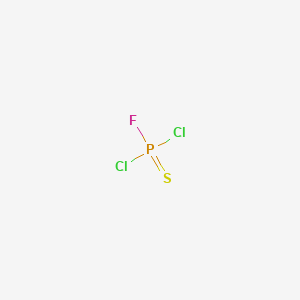
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
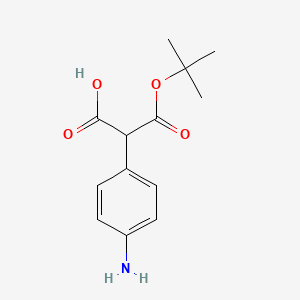
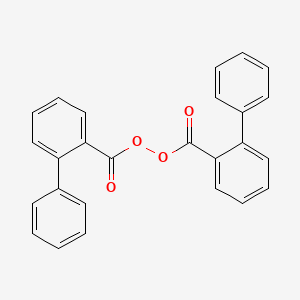
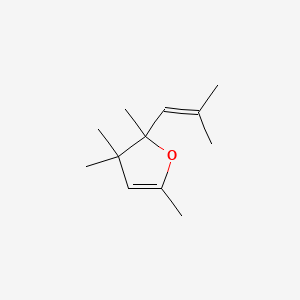

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
